What is the chemical structure of 1-(1,3-Thiazol-2-yl)piperidin-4-one?
What is the chemical structure of 1-(1,3-Thiazol-2-yl)piperidin-4-one?
An In-depth Technical Guide to 1-(1,3-Thiazol-2-yl)piperidin-4-one: Structure, Synthesis, and Characterization
Executive Summary: This technical guide provides a comprehensive overview of 1-(1,3-Thiazol-2-yl)piperidin-4-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule integrates two pharmacologically relevant scaffolds: the 1,3-thiazole ring, a core component of numerous approved drugs, and the piperidin-4-one moiety, a versatile building block for synthesizing complex molecular architectures. This document delineates the compound's chemical structure, offers a detailed retrosynthetic analysis, presents a plausible, step-by-step synthetic protocol, and provides an expert interpretation of its predicted analytical data. The guide is structured to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Part 1: Molecular Overview and Physicochemical Properties
Introduction to the Scaffold
The fusion of a thiazole ring with a piperidin-4-one core creates a molecule with considerable potential as a scaffold in drug discovery. The 1,3-thiazole ring is a privileged structure found in a wide array of bioactive compounds, including antibacterial, antifungal, and anticancer agents.[1][2][3] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a valuable component for ligand-receptor binding. The piperidin-4-one structure is a saturated heterocycle that provides a three-dimensional framework, which is often crucial for achieving target specificity and favorable pharmacokinetic properties.[4] The ketone functional group at the 4-position serves as a versatile chemical handle for further derivatization, enabling the exploration of structure-activity relationships (SAR).
Chemical Structure and Nomenclature
The chemical structure of 1-(1,3-Thiazol-2-yl)piperidin-4-one consists of a piperidin-4-one ring where the nitrogen atom is directly attached to the C2 position of a 1,3-thiazole ring.
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IUPAC Name: 1-(1,3-thiazol-2-yl)piperidin-4-one[5]
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CAS Number: 1016880-42-4[5]
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Molecular Formula: C₈H₁₀N₂OS[6]
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Canonical SMILES: C1CN(CCC1=O)C2=NC=CS2[6]
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InChIKey: WUYSQZNFGYMRFP-UHFFFAOYSA-N[6]
Physicochemical Properties
The following table summarizes key computed physicochemical properties, which are essential for assessing the compound's drug-likeness and behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 182.24 g/mol | Calculated |
| Monoisotopic Mass | 182.05139 Da | [6] |
| XLogP3 (Predicted) | 0.9 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 1 | [6] |
Part 2: Synthesis and Retrosynthetic Analysis
Retrosynthetic Strategy
The synthesis of 1-(1,3-thiazol-2-yl)piperidin-4-one can be logically planned by disconnecting the C-N bond between the two heterocyclic rings. This approach identifies 2-substituted thiazole and piperidin-4-one as the key precursors. A common and effective strategy involves a nucleophilic substitution reaction, where piperidin-4-one acts as the nucleophile and a thiazole ring bearing a suitable leaving group (e.g., a halogen) at the C2 position acts as the electrophile. The 2-halothiazole can, in turn, be synthesized from the more readily available 2-aminothiazole via a Sandmeyer-type reaction. 2-aminothiazole itself is classically prepared through the Hantzsch thiazole synthesis.
Proposed Synthetic Workflow
The following workflow outlines a robust, multi-step synthesis starting from common laboratory reagents. The process involves the initial construction of the thiazole ring, followed by its functionalization and final coupling with the piperidine moiety.
Experimental Protocol: Final Coupling Step
This protocol describes the nucleophilic aromatic substitution to form the final product.
Objective: To synthesize 1-(1,3-Thiazol-2-yl)piperidin-4-one from 2-bromothiazole and piperidin-4-one hydrochloride.
Materials:
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2-Bromothiazole (1.0 equiv)
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Piperidin-4-one hydrochloride (1.1 equiv)
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Potassium carbonate (K₂CO₃) (2.5 equiv)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidin-4-one hydrochloride (1.1 equiv) and anhydrous DMF.
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Add potassium carbonate (2.5 equiv) to the suspension and stir for 20 minutes at room temperature to liberate the free base.
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Add 2-bromothiazole (1.0 equiv) to the reaction mixture.
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Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
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Causality Check: The reaction progress must be monitored by Thin Layer Chromatography (TLC) until the starting material (2-bromothiazole) is consumed. This ensures the reaction goes to completion and prevents unnecessary heating that could lead to side products.
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Cool the mixture to room temperature and pour it into cold water.
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Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash with water, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Self-Validation: The crude product should be purified by column chromatography on silica gel. The purity of the collected fractions must be confirmed by TLC before combining them. This ensures the final product is free from starting materials and byproducts.
Part 3: Analytical Characterization and Spectral Data
Structure elucidation of the synthesized compound is achieved through a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, we can predict the spectral characteristics with high confidence based on established principles and data from analogous structures.[1][7]
Predicted Spectral Data Summary
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Chemical Shift (δ) | ~ 7.45 (d, 1H, thiazole-H), ~ 7.05 (d, 1H, thiazole-H), ~ 3.80 (t, 4H, piperidine-Hα), ~ 2.60 (t, 4H, piperidine-Hβ) |
| ¹³C NMR | Chemical Shift (δ) | ~ 208 (C=O), ~ 168 (Thiazole C2), ~ 140 (Thiazole C4), ~ 115 (Thiazole C5), ~ 47 (Piperidine Cα), ~ 41 (Piperidine Cβ) |
| IR | Wavenumber (cm⁻¹) | ~ 1720 (C=O stretch, ketone), ~ 1580 (C=N stretch, thiazole), ~ 1510 (C=C stretch, thiazole) |
| MS (ESI+) | m/z | 183.0587 ([M+H]⁺) |
Expert Interpretation of Predicted Spectra
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¹H NMR Spectroscopy: The spectrum is expected to be relatively simple and highly informative. The two protons on the thiazole ring will appear as doublets in the aromatic region, with the proton at C4 appearing further downfield due to its proximity to the sulfur atom. The piperidine protons will appear as two distinct triplets in the aliphatic region. The four protons on the carbons adjacent to the nitrogen (Hα) will be deshielded by the electron-withdrawing thiazole ring and will appear around 3.80 ppm. The four protons adjacent to the carbonyl group (Hβ) will appear further upfield, around 2.60 ppm.[7][8]
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¹³C NMR Spectroscopy: The most downfield signal will be the carbonyl carbon of the ketone, typically appearing above 200 ppm. The C2 carbon of the thiazole, attached to two heteroatoms (N and S), will be significantly downfield around 168 ppm. The other two thiazole carbons will appear in the 110-140 ppm range. The two unique carbons of the piperidine ring will be found in the aliphatic region, typically between 40-50 ppm.[1][7]
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Infrared (IR) Spectroscopy: The most prominent peak will be the sharp, strong absorbance from the ketone's C=O stretch, expected around 1720 cm⁻¹. This is a key diagnostic peak confirming the presence of the piperidin-4-one moiety. Additional characteristic peaks for the C=N and C=C bonds within the thiazole ring will appear in the 1500-1600 cm⁻¹ region.
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Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the compound is expected to be readily protonated. The primary ion observed will be the [M+H]⁺ peak at an m/z corresponding to the molecular weight plus the mass of a proton (182.05 + 1.01 ≈ 183.06).[6]
Part 4: Significance in Medicinal Chemistry
1-(1,3-Thiazol-2-yl)piperidin-4-one is not merely a chemical curiosity; it is a strategic scaffold for building libraries of potential drug candidates.
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Proven Bioactivity of the Scaffold: The core structure is related to compounds that have been investigated for a range of biological activities. For instance, derivatives of 1-(thiadiazol-2-yl)piperidine have been developed as potent and selective inhibitors of glutaminase 1 (GLS1), a target in cancer therapy.[9] The structural similarity suggests that this thiazole analogue could serve as a starting point for developing inhibitors for similar targets.
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Versatility for Derivatization: The ketone on the piperidine ring is a key functional group for synthetic elaboration. It can undergo a wide range of reactions, including:
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Reductive Amination: To introduce diverse amine-containing side chains, which can modulate solubility and target interactions.
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Wittig Reaction: To introduce exocyclic double bonds, allowing for the exploration of different vector spaces around the core.
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Grignard/Organolithium Addition: To create tertiary alcohols and introduce new chiral centers.
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This synthetic tractability makes the compound an excellent starting point for a diversity-oriented synthesis campaign aimed at discovering new lead compounds for various therapeutic targets.
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1-(1,3-thiazol-2-yl)piperidin-4-one — Chemical Substance Information. NextSDS. [Link]
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A facile and sustainable synthesis of 2-amino-1,3-thiazole derivatives using aqueous extract of waste neem leaves. Taylor & Francis Online. [Link]
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Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. De Gruyter. [Link]
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An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. National Center for Biotechnology Information. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. SpringerLink. [Link]
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Supporting Information for a related synthesis. The Royal Society of Chemistry. [Link]
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Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. PubMed. [Link]
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Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. MDPI. [Link]
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4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Beilstein Journal of Organic Chemistry. [Link]
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